molecular formula C29H38F2O9 B193968 Itrocinonide CAS No. 106033-96-9

Itrocinonide

Cat. No. B193968
M. Wt: 568.6 g/mol
InChI Key: GCELVROFGZYBHY-JUVXQCODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Itrocinonide is a synthetic glucocorticoid that is used as a topical anti-inflammatory agent. It is classified as a class 2 corticosteroid, which means that it has a high potency and is used to treat moderate to severe skin conditions. Itrocinonide is used to treat eczema, psoriasis, and other skin conditions that cause inflammation and itching.

Scientific Research Applications

  • "Andrographolide could inhibit human colorectal carcinoma Lovo cells migration and invasion via down-regulation of MMP-7 expression" by Shi et al. (2009) explores the anti-cancer properties of Andrographolide, a diterpenoid lactone, particularly in inhibiting cell migration and invasion in colorectal carcinoma Lovo cells. This study reveals the potential mechanism behind the anti-cancer activity of Andrographolide, including its effect on the migration and invasion of Lovo cells and the down-regulation of MMP-7 expression (Shi et al., 2009).

  • "The Strengthening the Reporting of Observational Studies in Epidemiology (STROBE) statement guidelines for reporting observational studies"

    by von Elm et al. (2007) provides guidelines for reporting observational studies in epidemiology. This can be essential for ensuring the quality and reliability of research, including those related to Itrocinonide (von Elm et al., 2007).

  • "Combination of isothiocyanates and antibiotics increases susceptibility against various pathogens" by Ngalah et al. (2022) investigates the synergistic effects of isothiocyanates and antibiotics against multiple drug-resistant organisms. This research might be relevant in the context of exploring new therapeutic strategies, possibly including Itrocinonide (Ngalah et al., 2022).

  • "Safety and efficacy of sunitinib for metastatic renal-cell carcinoma an expanded-access trial"

    by Gore et al. (2009) discusses the use of sunitinib in treating advanced renal-cell carcinoma. This study provides insights into the safety and efficacy of a specific cancer treatment, which may be relevant when considering the broader context of pharmaceutical treatments, including those similar to Itrocinonide (Gore et al., 2009).

properties

IUPAC Name

[(1S)-1-ethoxycarbonyloxyethyl] (1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38F2O9/c1-6-8-23-39-22-13-17-18-12-20(30)19-11-16(32)9-10-26(19,4)28(18,31)21(33)14-27(17,5)29(22,40-23)24(34)37-15(3)38-25(35)36-7-2/h9-11,15,17-18,20-23,33H,6-8,12-14H2,1-5H3/t15-,17-,18-,20-,21-,22+,23+,26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCELVROFGZYBHY-JUVXQCODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)OC(C)OC(=O)OCC)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)O[C@H](C)OC(=O)OCC)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38F2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883168
Record name Itrocinonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Itrocinonide

CAS RN

106033-96-9
Record name (1S)-1-[(Ethoxycarbonyl)oxy]ethyl (6α,11β,16α,17α)-16,17-[(1R)-butylidenebis(oxy)]-6,9-difluoro-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106033-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Itrocinonide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106033969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Itrocinonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ITROCINONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZW8NEP6PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Itrocinonide
Reactant of Route 2
Reactant of Route 2
Itrocinonide
Reactant of Route 3
Reactant of Route 3
Itrocinonide
Reactant of Route 4
Reactant of Route 4
Itrocinonide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Itrocinonide
Reactant of Route 6
Itrocinonide

Citations

For This Compound
22
Citations
A Hobson - The Medicinal Chemistry of Glucocorticoid Receptor …, 2023 - Springer
… backbone for itrocinonide (Fig. … itrocinonide resulting in a similar relative binding affinity [32] (Table 3.1). Comparison of des-fluoro itrocinonide, mono-fluoro itrocinonide and itrocinonide …
Number of citations: 0 link.springer.com
B Axelsson, R Brattsand - New Drugs for Asthma, Allergy and COPD, 2001 - karger.com
… In animal airway and lung models, the rapid biotransformation of itrocinonide was still … itrocinonide exhibited a much better airway and lung selectivity than conventional ICS. Itrocinonide …
Number of citations: 3 karger.com
BAR Brattsand - New Drugs for Asthma, Allergy and COPD, 2001 - books.google.com
… In animal airway and lung models, the rapid biotransformation of itrocinonide was still … itrocinonide exhibited a much better airway and lung selectivity than conventional ICS. Itrocinonide …
Number of citations: 0 books.google.com
S Edsbäcker, CJ Johansson - Basic & clinical pharmacology & …, 2006 - Wiley Online Library
… butyl-ester, loteprednol etanboate, itrocinonide and two γ-butyrolactone steroids have all … For itrocinonide, where receptor affinity was high and airway selectivity seemingly improved…
Number of citations: 58 onlinelibrary.wiley.com
MG Belvisi, DJ Hele - Pulmonary pharmacology & therapeutics, 2003 - Elsevier
… Itrocinonide despite demonstrating promise in animal models of airway inflammation failed to compete with the efficacy of the currently available inhaled steroids in the clinic. There …
Number of citations: 92 www.sciencedirect.com
A Hobson - 2023 - books.google.com
… The inactive C20 carboxylic acid of prednisolone again forms the backbone for itrocinonide (… Comparison of des-fluoro itrocinonide, mono-fluoro itrocinonide and itrocinonide (which is …
Number of citations: 1 books.google.com
X Hu, R Han, LH Quan, CY Liu, YH Liao - International journal of …, 2013 - Elsevier
Use of soft drugs has resulted in mixed success with the applicability to chemotherapeutics yet being confirmed. We hypothesize that incorporation of a soft cytotoxic agent into …
Number of citations: 20 www.sciencedirect.com
K Biggadike, I Uings, SN Farrow - Proceedings of the American …, 2004 - atsjournals.org
… Indeed, the ester-based antedrugs that have been evaluated in humans, such as Itrocinonide, have not shown sufficient efficacy in the lung (19). However, it has recently been …
Number of citations: 29 www.atsjournals.org
NP Chandegara, MR Chorawala - International Journal of Pharmaceutical …, 2012 - Citeseer
… Compounds hydrolyzed by ubiquitous, nonselective esterases have failed (fluocortin butylester, itrocinonide), probably due to too rapid inactivation in the target tissue. …
Number of citations: 7 citeseerx.ist.psu.edu
V Singh - The Indian Journal of Pediatrics, 2008 - Springer
The prevalence of asthma has increased in developed countries. The efficacy of available drugs in those with severe persistent disease is limited. This has led to a renewed search for …
Number of citations: 8 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.